2-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
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Overview
Description
2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-ethylphenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[d]isothiazole ring system with a sulfonyl group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzo[d]isothiazole Ring: The initial step involves the synthesis of the benzo[d]isothiazole ring system, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.
Thioether Formation: The thioether linkage is formed by reacting the sulfonylated benzo[d]isothiazole with a suitable thiol compound.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acylating agent, such as acetic anhydride, to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or thioether.
Substitution: The aromatic ring in the benzo[d]isothiazole system can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Thioethers: From reduction reactions.
Nitrated or Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-ethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
- Ethyl 2-(1,1-dioxidobenzo[d]isothiazol-3-yl)acetate
- (1,1-Dioxidobenzo[d]isothiazol-3-yl)-l-alanine
- 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)-3-methylpentanoic acid
Comparison:
- Structural Differences: While these compounds share the benzo[d]isothiazole core, they differ in their functional groups and substituents, leading to variations in their chemical properties and reactivity.
- Unique Features: 2-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide is unique due to its thioether linkage and acetamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-2-12-6-5-7-13(10-12)18-16(20)11-23-17-14-8-3-4-9-15(14)24(21,22)19-17/h3-10H,2,11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSUQURFQIABKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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